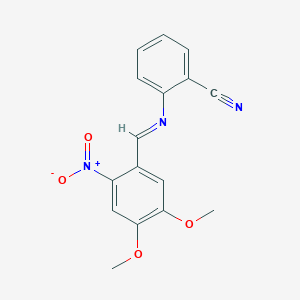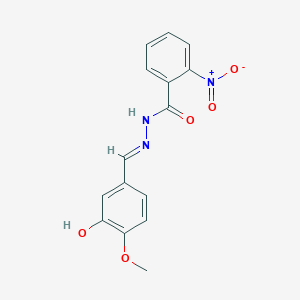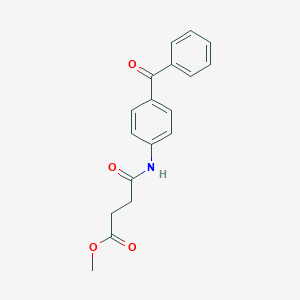![molecular formula C12H14N2O4 B326355 methyl 4-[4-(aminocarbonyl)anilino]-4-oxobutanoate](/img/structure/B326355.png)
methyl 4-[4-(aminocarbonyl)anilino]-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 4-[4-(aminocarbonyl)anilino]-4-oxobutanoate is an organic compound with a complex structure that includes both amide and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[4-(aminocarbonyl)anilino]-4-oxobutanoate typically involves the reaction of 4-aminobenzamide with methyl 4-oxobutanoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst like sodium cyanoborohydride. The reaction mixture is stirred at room temperature for an extended period, often monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound may involve a more streamlined process, focusing on optimizing yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
methyl 4-[4-(aminocarbonyl)anilino]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, altering the compound’s properties.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester or amide groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
methyl 4-[4-(aminocarbonyl)anilino]-4-oxobutanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of methyl 4-[4-(aminocarbonyl)anilino]-4-oxobutanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may bind to a receptor site, blocking the action of a natural ligand and thereby modulating a biological pathway .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(2-carbamoylphenyl)amino]-4-oxobutanoate
- 4-amino-N-(4-carbamoylphenyl)benzamide
- N-(4-(3-methoxyphenyl)carbamoyl)phenyl nicotinamide
Uniqueness
methyl 4-[4-(aminocarbonyl)anilino]-4-oxobutanoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14N2O4 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
methyl 4-(4-carbamoylanilino)-4-oxobutanoate |
InChI |
InChI=1S/C12H14N2O4/c1-18-11(16)7-6-10(15)14-9-4-2-8(3-5-9)12(13)17/h2-5H,6-7H2,1H3,(H2,13,17)(H,14,15) |
InChI Key |
UZJKBFICTQSPHA-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC(=O)NC1=CC=C(C=C1)C(=O)N |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2,4-Dinitrophenyl)amino]benzamide](/img/structure/B326279.png)
![(6E)-3-(diethylamino)-6-[(2,4-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B326280.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-biphenylcarboxamide](/img/structure/B326281.png)
![N-methyl-N-[4-[(2-oxoindol-3-yl)amino]phenyl]acetamide](/img/structure/B326282.png)

![4-{[(4-Ethoxyphenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B326287.png)
![N-(4-ethoxyphenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methylene]amine](/img/structure/B326288.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-hydroxybenzohydrazide](/img/structure/B326291.png)
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-3-phenylpropanehydrazide](/img/structure/B326292.png)


![N-[(5-nitro-2-thienyl)methylene]-4-phenoxyaniline](/img/structure/B326296.png)

